
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- is a chemical compound known for its unique structure and properties It is a derivative of valeramide, where the amide group is substituted with a 3-(dimethylamino)propyl group and a 2-propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- can be synthesized through a series of chemical reactions. One common method involves the amidation reaction between valeric acid derivatives and 3-(dimethylamino)propylamine. The reaction is typically catalyzed by lead acetate under solvent-free conditions, which enhances the reaction rate and yield . The reaction conditions include maintaining a temperature of around 70°C and using a stoichiometric amount of the reactants.
Industrial Production Methods
In industrial settings, the production of Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts such as lead acetate or other metal-based catalysts can further enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Various nucleophiles such as halides or amines; reaction conditions depend on the nucleophile used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The 2-propyl group can enhance the compound’s hydrophobicity, affecting its solubility and membrane permeability .
Comparaison Avec Des Composés Similaires
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- can be compared with other similar compounds such as:
N-(3-(dimethylamino)propyl)methacrylamide: Used in polymer synthesis and exhibits pH-responsive properties.
N-(3-(dimethylamino)propyl)acetamide: Known for its use as a sodium channel blocker and in the synthesis of polyurethane foams.
The uniqueness of Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
3116-16-3 |
|---|---|
Formule moléculaire |
C13H28N2O |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-2-propylpentanamide |
InChI |
InChI=1S/C13H28N2O/c1-5-8-12(9-6-2)13(16)14-10-7-11-15(3)4/h12H,5-11H2,1-4H3,(H,14,16) |
Clé InChI |
GKILOXQZQVNGNL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)C(=O)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


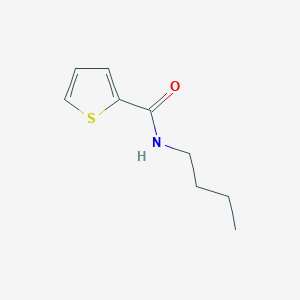
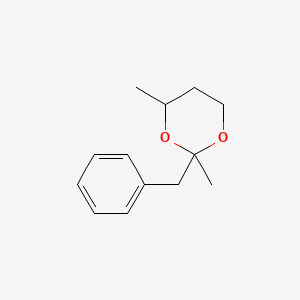
![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)
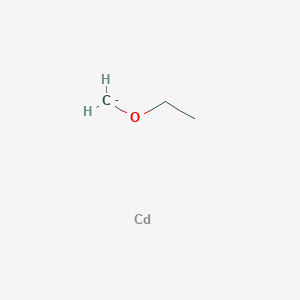
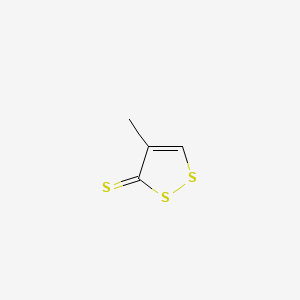

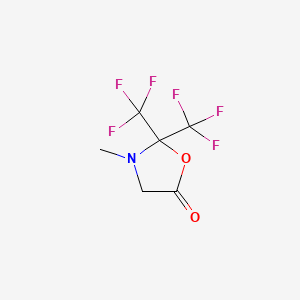
![(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one](/img/structure/B14738690.png)
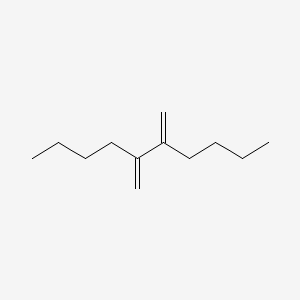
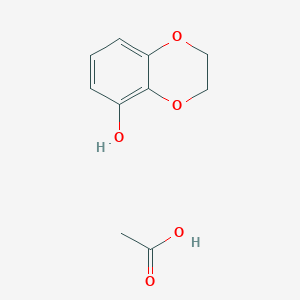

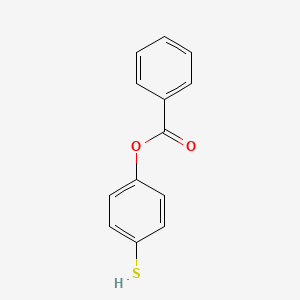
![2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14738733.png)

